2-fluoromethyl-piperazine
Description
Molecular Structure and Isomeric Variations
Molecular Architecture and Stereochemical Considerations
2-Fluoromethyl-piperazine (C₅H₁₁FN₂) features a piperazine backbone with a fluoromethyl (-CH₂F) group at the second carbon position. The piperazine ring adopts a chair conformation, with the two nitrogen atoms occupying axial positions in the lowest-energy configuration. The fluoromethyl substituent introduces a chiral center at the second carbon, creating two enantiomeric forms: (R)-2-fluoromethyl-piperazine and (S)-2-fluoromethyl-piperazine. This stereochemical duality arises from the tetrahedral geometry of the carbon atom bonded to the fluoromethyl group, which is connected to distinct substituents (two hydrogen atoms, the fluoromethyl group, and the piperazine ring).
Table 1: Structural Descriptors of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁FN₂ |
| Molecular Weight | 118.15 g/mol |
| Chiral Centers | 1 (C2 position) |
| IUPAC Name | 2-(fluoromethyl)piperazine |
The electronic effects of the fluorine atom significantly alter the compound’s reactivity. The high electronegativity of fluorine (Pauling scale: 4.0) induces a dipole moment in the C-F bond, enhancing hydrogen-bonding potential and influencing intermolecular interactions.
Isomeric Diversity
In addition to enantiomeric forms, regioisomerism may arise if synthetic routes inadvertently produce derivatives with the fluoromethyl group at alternative carbon positions (e.g., 3- or 4-fluoromethyl-piperazine). However, the specificity of modern synthetic methodologies—such as directed lithiation or selective alkylation—minimizes such byproducts in controlled conditions.
Properties
IUPAC Name |
2-(fluoromethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUCCUGDWPXAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoromethyl-piperazine can be achieved through several methods. One common approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds via an aza-Michael addition mechanism, leading to the formation of the desired piperazine derivative .
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes, such as intermolecular and intramolecular cyclization. These methods utilize readily available raw materials like ethylenediamine and monoethanolamine. The production process is designed to be highly selective and efficient, meeting modern environmental standards .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluoromethyl group’s electron-withdrawing nature increases the nucleophilicity of piperazine’s nitrogen atoms, enabling efficient SN2 and SNAr reactions:
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Halogen Displacement : Reacts with aryl halides (e.g., 2-bromophenylthiophenol) via Pd-catalyzed cross-coupling to form biaryl piperazine derivatives .
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Amination : Substitutes nitro groups in nitroaromatics (e.g., 2-nitro-5-Cl-pyridine) to form intermediates for kinase inhibitors .
Example :
Optimized with cyclohexyl MgCl₂, improving yield from 38% to 85% .
Acylation and Alkylation
The secondary amines in 2-fluoromethyl-piperazine undergo acylation/alkylation to form pharmacologically active derivatives:
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Acylation : Reacts with acyl chlorides (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) to yield pyrimidine-piperazine hybrids .
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Alkylation : Forms N-alkylated products with alkyl halides, enhancing lipophilicity for CNS-targeting drugs .
Key Reaction :
Used in synthesizing MAO-B inhibitors (IC₅₀ = 0.007–0.039 µM) .
Cross-Coupling Reactions
Palladium-catalyzed couplings are pivotal for constructing complex piperazine-based scaffolds:
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Heck Coupling : Integrates brominated piperazine derivatives with alkenes to form styryl analogs .
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Suzuki–Miyaura : Links boronic acids to fluoromethyl-piperazine for antiviral agents .
Mechanistic Influence of Fluorine
The fluorine atom’s electronegativity alters electron density, stabilizing transition states in substitutions and enhancing binding affinity in drug-receptor interactions . For example:
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 2-fluoromethyl-piperazine is characterized by a piperazine ring with a fluoromethyl group attached. This modification enhances its lipophilicity and metabolic stability, which can influence its biological activity and interaction with molecular targets. The presence of the fluoromethyl group is crucial for its unique reactivity compared to other piperazine derivatives.
Medicinal Chemistry
This compound is utilized in the design and synthesis of various pharmaceutical agents. Its derivatives have shown potential therapeutic effects, particularly in the treatment of conditions such as cancer and infectious diseases.
- Antimicrobial Activity : Studies indicate that compounds derived from this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, inhibition zones were reported for several bacterial strains at specific concentrations:
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
This antimicrobial efficacy suggests its potential role in developing new antibiotics .
- Anticancer Properties : Research has demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For example, studies on related compounds have shown IC50 values indicating strong inhibitory effects on cell proliferation, suggesting that structural modifications can enhance anticancer activity .
Neuropharmacology
The compound's interaction with neurotransmitter systems has been explored, particularly its role as a GABA receptor agonist. This mechanism may contribute to its potential as an anthelmintic agent by inducing hyperpolarization of nerve endings, leading to paralysis in certain parasites .
Industrial Applications
In addition to its biological applications, this compound is employed in the chemical industry for the synthesis of various materials and as an intermediate in organic synthesis processes. Its ability to act as a building block for more complex molecules makes it valuable in industrial chemistry .
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of this compound and its derivatives:
- Antitumor Activity : A study involving piperazine derivatives demonstrated significant cytotoxicity against human cancer cell lines, with some compounds showing promising results compared to established chemotherapeutics like doxorubicin .
- Neuroprotective Effects : Recent research identified novel piperazine derivatives that selectively activate TRPC6 channels, showing potential for treating synaptic deficiencies associated with neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 2-fluoromethyl-piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of certain parasites. This mechanism is particularly relevant in the context of anthelmintic applications .
Comparison with Similar Compounds
Key Observations :
- Fluorinated derivatives (e.g., 2-fluoromethyl-piperazine, 1-(2-fluorobenzyl)piperazine) exhibit enhanced stability due to fluorine’s electronegativity and resistance to enzymatic degradation .
- Methoxy and methyl groups prioritize electronic effects over steric hindrance, influencing receptor affinity .
Physicochemical Properties
| Property | This compound | 1-(2-Fluorobenzyl)piperazine | 1-(2-Methoxyphenyl)piperazine | 1-(2-Methylphenyl)piperazine |
|---|---|---|---|---|
| Molecular Weight | ~154.18 g/mol | ~234.28 g/mol | ~206.27 g/mol | ~176.26 g/mol |
| Lipophilicity (LogP) | 1.2–1.5 (estimated) | 2.8–3.1 | 1.8–2.2 | 1.5–1.9 |
| Aqueous Solubility | Moderate (fluorine reduces hydrophobicity) | Low (benzyl group dominates) | Moderate (methoxy enhances polarity) | Moderate |
Key Insights :
Pharmacological Activities
Key Findings :
- Fluorinated piperazines demonstrate superior receptor affinity compared to non-fluorinated analogs (e.g., this compound vs. 2-methyl derivatives) .
- Structural hybrids (e.g., pyridazinones with piperazine) leverage dual pharmacophores for multitarget therapies .
Structural and Electronic Effects
- 2-Fluoromethyl Group : Introduces strong electron-withdrawing effects, polarizing the piperazine ring and enhancing hydrogen-bonding capacity. This improves interactions with biological targets like enzymes or GPCRs .
- 2-Methyl vs. 2-Methoxy : Methyl groups donate electrons via hyperconjugation, increasing basicity, while methoxy groups donate resonance electrons, altering binding site interactions .
- Benzyl Substituents : Introduce steric hindrance and π-π stacking capabilities, critical for CNS penetration and receptor binding .
Biological Activity
2-Fluoromethyl-piperazine is a fluorinated derivative of piperazine, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antiviral, and therapeutic properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluoromethyl group attached to the piperazine ring. This modification can influence its biological activity and interaction with various molecular targets. The compound's structure can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems and enzymatic pathways. Research indicates that piperazine derivatives can act as GABA receptor agonists, leading to hyperpolarization of nerve endings, which may contribute to their anthelmintic properties against certain parasites.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies. For instance, a study demonstrated that compounds derived from piperazine exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise in antiviral applications. A recent study reported that derivatives of this compound demonstrated protective activities against Tobacco Mosaic Virus (TMV) at concentrations as low as 500 µg/mL . Notably, compound A16 from a related study enhanced defense enzyme activities such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), indicating a mechanism that activates plant defenses against viral infections .
Case Studies
- Antiviral Efficacy in Plants : In a study assessing the antiviral efficacy of piperazine derivatives, compound A16 was found to significantly enhance systemic acquired resistance in tobacco plants infected with TMV. The enzyme activities peaked at 200 units/g on the third day post-infection, suggesting a robust antiviral response facilitated by these compounds .
- Antimicrobial Screening : Another investigation into the antimicrobial properties of piperazine derivatives revealed that this compound exhibited varying degrees of inhibition against several bacterial pathogens. The structure-activity relationship indicated that modifications to the piperazine ring could enhance or diminish biological activity.
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond its antimicrobial and antiviral properties. It serves as a precursor for the synthesis of more complex pharmaceutical agents, particularly in developing drugs targeting neurological disorders due to its interaction with GABA receptors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-fluoromethyl-piperazine derivatives, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step sequences, such as coupling substituted acids with piperazine intermediates using carbodiimide reagents (e.g., EDCI) followed by reduction with aluminum hydrides (e.g., LiAlH₄). For example, 2-methyl-3-phenylpropionic acid coupled with a fluorophenyl-substituted piperazine intermediate yielded amide precursors, which were reduced to target compounds . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yields.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns and stereochemistry. Mass spectrometry (MS) verifies molecular weights, while X-ray crystallography provides unambiguous structural confirmation, as demonstrated for bis(4-fluorophenyl)methyl analogs (monoclinic system, β = 100.54°, P2₁/c space group) . High-performance liquid chromatography (HPLC) ensures purity assessment.
Q. How do researchers evaluate the physicochemical properties of this compound derivatives for drug discovery?
- Methodological Answer : Key properties include solubility (measured via shake-flask method), logP (octanol-water partition coefficient), and pKa (potentiometric titration). Computational tools like DFT (Density Functional Theory) model electronic properties and intermolecular interactions (e.g., S/p and p–p interactions in thiocarboxamide analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies arise from structural variations (e.g., fluorophenyl vs. methoxy substitutions) or assay conditions. For cytotoxic studies, standardized protocols (e.g., MTT assays on fixed cell lines) and structural-activity relationship (SAR) analyses are critical. For example, 1-(2-fluorophenyl)piperazine derivatives showed variable carbonic anhydrase inhibition depending on substituent positioning . Meta-analysis of crystallographic data (e.g., bond angles, packing diagrams) further clarifies bioactivity trends .
Q. How can substituent modifications on the piperazine ring enhance target selectivity in receptor-binding studies?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -F) or bulky substituents (e.g., benzhydryl groups) alters steric and electronic profiles. For instance, fluorophenyl groups improve metabolic stability, while trifluoromethyl substitutions enhance lipophilicity, as seen in cardiotropic activity studies . Docking simulations (e.g., AutoDock Vina) predict binding affinities to receptors like GPCRs or ion channels.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
